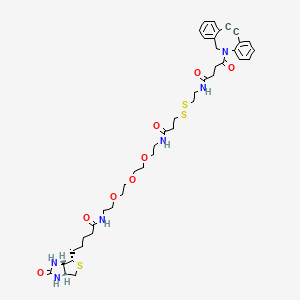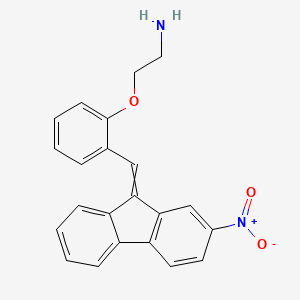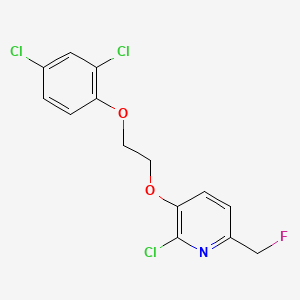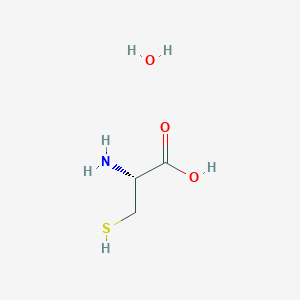
DBCO-S-S-PEG3-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry .
Synthesis Analysis
This compound is used to introduce a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .Molecular Structure Analysis
The molecular formula of this compound is C42H56N6O8S3 . It has a molecular weight of 869.1 g/mol .Chemical Reactions Analysis
This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 869.1 g/mol . The exact mass is 868.33 .科学的研究の応用
Enzyme Immobilization and Biofuel Cells
DBCO-PEG polymers are used in creating hydrogels for enzyme immobilization, as demonstrated in a study where glucose dehydrogenase was immobilized for biocatalytic oxidation of glucose. This application is significant in the development of biofuel cells (Matsumoto et al., 2018).
Cancer Diagnosis and Therapy
Research shows the potential of DBCO-S-S-PEG3-Biotin in enhancing tumor diagnostic and therapeutic effects. It can selectively capture compounds in tumor cells, increasing the effectiveness of diagnostic and therapeutic agents (Lv et al., 2018).
Biosensors and Immunodetection
This compound is utilized in biosensors for detecting specific proteins or biomarkers. For instance, it's used in microarrays for the sensitive detection of alpha-fetoprotein, a marker for liver cancer (Dadfar et al., 2019).
Gene Delivery and Therapy
In gene therapy, this compound is applied in creating noncovalent PEGylation of particles to improve gene expression, particularly in targeting tumor cells for more effective treatment (Xiong et al., 2007).
Nanoparticle Functionalization
The compound is used in surface-functionalization of nanoparticles for targeted drug delivery, such as in cancer therapy where it enhances the specificity and efficacy of the drug delivery system (Heo et al., 2012).
Molecular Recognition and Imaging
Its application extends to molecular recognition imaging, where it assists in identifying specific interactions at the molecular level. This has implications in various fields, including nanotechnology and biophysics (Ebner et al., 2005).
作用機序
Target of Action
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing proteins .
Mode of Action
The compound contains a DBCO group that can undergo a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing azide groups . This reaction allows the compound to form a covalent bond with the target protein .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The peg spacer arm in the compound is known to improve the solubility of the labeled molecules in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of the target protein . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This allows for the removal of the biotin label under reducing conditions .
Safety and Hazards
将来の方向性
DBCO-S-S-PEG3-Biotin is a cleavable reagent, which is used to introduce biotin into biological molecules containing azide partially using copper-free click chemistry . The PEG spacer arms provide better solubility for labeled molecules in aqueous media . The disulfide bond in the joint can be cracked with reducing agents such as DTT, BME, and TCEP .
生化学分析
Biochemical Properties
DBCO-S-S-PEG3-Biotin plays a crucial role in biochemical reactions due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for labeling biomolecules in complex biological environments. The DBCO group in this compound interacts with azide groups on proteins, peptides, and other biomolecules, forming stable triazole linkages. This interaction is copper-free, reducing potential cytotoxicity and making it suitable for live-cell applications .
Cellular Effects
This compound influences various cellular processes by enabling the targeted labeling and modification of cell surface proteins. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by attaching biotin to specific proteins or other biomolecules. The biotin moiety allows for subsequent detection and purification using streptavidin-based methods. In cellular studies, this compound has been shown to affect cell function by facilitating the tracking and analysis of protein interactions and dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with azide-containing biomolecules through SPAAC. This reaction occurs under physiological conditions without the need for copper catalysts, making it biocompatible. The disulfide bond in this compound can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the controlled release of the biotin label. This feature is particularly useful in applications where reversible labeling is required .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its labeling efficiency and biocompatibility, making it suitable for prolonged experiments. It is essential to monitor the stability and activity of the compound to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential cytotoxicity and off-target interactions. It is crucial to determine the appropriate dosage for each specific application to minimize any negative impact on the animal models .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGOGQIAYMKAS-MZOCQUDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N6O8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)